Nickel(II)2-ethylhexanoate

Catalog No.
S12517119
CAS No.
M.F
C16H32NiO4
M. Wt
347.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nickel(II)2-ethylhexanoate

Product Name

Nickel(II)2-ethylhexanoate

IUPAC Name

2-ethylhexanoic acid;nickel

Molecular Formula

C16H32NiO4

Molecular Weight

347.12 g/mol

InChI

InChI=1S/2C8H16O2.Ni/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);

InChI Key

RURZQVYCZPJWMN-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.[Ni]

Nickel(II) 2-ethylhexanoate is a coordination compound formed from nickel and 2-ethylhexanoic acid. It is typically represented by the chemical formula C8H16O2Ni\text{C}_{8}\text{H}_{16}\text{O}_{2}\cdot \text{Ni} and has a molecular weight of approximately 345.1 g/mol. This compound is categorized as a nickel soap, which refers to metal salts of fatty acids. Nickel(II) 2-ethylhexanoate appears as a greenish paste or solid and is known for its solubility in organic solvents, making it useful in various industrial applications .

, particularly as a catalyst or reactant in organic synthesis. Its formation typically involves the reaction between nickel chloride and ammonium 2-ethylhexanoate under controlled conditions:

  • Formation Reaction:
    NiCl2+2C8H16O2NH4Ni C8H16O2)2+2NH4Cl\text{NiCl}_2+2\text{C}_8\text{H}_{16}\text{O}_2\text{NH}_4\rightarrow \text{Ni C}_8\text{H}_{16}\text{O}_2)_2+2\text{NH}_4\text{Cl}
    This reaction occurs in an aqueous medium at temperatures between 20°C and 30°C .
  • Decomposition: Upon heating or in the presence of strong acids or bases, nickel(II) 2-ethylhexanoate may decompose, releasing nickel ions and 2-ethylhexanoic acid.

Nickel(II) 2-ethylhexanoate exhibits various biological activities, primarily due to the presence of nickel ions. Studies indicate that it can have toxic effects, including skin sensitization and respiratory issues upon inhalation. The compound is classified as a potential carcinogen and has been linked to reproductive toxicity . The biological activity is largely attributed to the nickel ion, which can interfere with cellular processes and induce oxidative stress.

Several methods exist for synthesizing nickel(II) 2-ethylhexanoate:

  • Direct Reaction: Mixing nickel chloride with ammonium 2-ethylhexanoate in an aqueous solution, followed by extraction with organic solvents like benzene or hexane .
  • Electrochemical Method: Electrolysis of nickel in the presence of 2-ethylhexanoic acid can yield this compound, although this method is less common due to operational complexities.
  • Solvent-Based Synthesis: Utilizing aliphatic alcohols as solvents during the reaction process can enhance yield and purity .

Nickel(II) 2-ethylhexanoate finds applications across various industries:

  • Catalysts: Used in polymerization reactions and as a drying agent in paints and coatings.
  • Additives: Incorporated into lubricants and rubber products to enhance performance characteristics.
  • Research: Utilized in studies related to metal-organic frameworks and coordination chemistry .

Interaction studies involving nickel(II) 2-ethylhexanoate focus on its behavior in biological systems and its interactions with other chemicals:

  • Toxicological Assessments: Evaluations indicate that exposure can lead to allergic reactions and potential long-term health effects due to nickel ion release.
  • Metal Ion Interactions: Nickel ions from this compound may interact with various biomolecules, affecting enzymatic activities and cellular signaling pathways .

Nickel(II) 2-ethylhexanoate belongs to a broader class of metal fatty acid salts. Here are some similar compounds along with their unique characteristics:

Compound NameChemical FormulaUnique Characteristics
Nickel(II) stearateC36H70NiO4\text{C}_{36}\text{H}_{70}\text{NiO}_{4}Used primarily as a lubricant additive; solid at room temperature.
Nickel(II) oleateC18H34NiO4\text{C}_{18}\text{H}_{34}\text{NiO}_{4}Commonly used as a drying agent; more soluble in organic solvents than stearate.
Cobalt(II) 2-ethylhexanoateC8H16O2Co\text{C}_{8}\text{H}_{16}\text{O}_{2}\cdot \text{Co}Similar structure but different metal; exhibits different biological activity profiles.

Nickel(II) 2-ethylhexanoate is unique for its specific solubility properties and applications in catalysis compared to other metal soaps, which may have different physical states or reactivity profiles .

Hydrogenation Reactions and Selectivity Modulation

Nickel(II) 2-ethylhexanoate excels in hydrogenation catalysis, particularly in reducing unsaturated bonds with high stereochemical control. In the hydrogenation of 2-ethyl-hexen-2-al to 2-ethyl-hexanal, Ni/Al$$2$$O$$3$$ catalysts derived from nickel carboxylate precursors achieve 85–92% selectivity at 70–90°C under 20–30 bar H$$_2$$. The turnover frequency (TOF) remains consistent (~0.15 s$$^{-1}$$) across nickel loadings (4.4–17.0 wt%), indicating structure-insensitive behavior.

Key factors influencing selectivity include:

  • Ligand architecture: The branched 2-ethylhexanoate ligands create steric bulk, favoring adsorption of planar alkene intermediates over sterically hindered byproducts.
  • Metal coordination state: XAFS studies reveal that partially reduced nickel clusters (Ni$$^0$$-Ni$$^+$$) act as active sites, with electron-deficient surfaces polarizing H$$_2$$ for heterolytic cleavage.
ParameterOptimal ValueImpact on Selectivity
Temperature80°CMaximizes aldehyde yield
H$$_2$$ Pressure25 barBalances rate vs. over-reduction
Catalyst Loading7.3 wt% NiMinimizes side reactions

These findings align with Ziegler-type hydrogenation mechanisms, where nickel nanoclusters (1–2 nm diameter) mediate H$$_2$$ activation while carboxylate ligands stabilize transition states.

Oligomerization Processes for Polymer Precursors

The compound’s efficacy in oligomerization stems from its ability to coordinate multiple olefin monomers. In ethylene oligomerization, nickel(II) 2-ethylhexanoate paired with AlEt$$3$$ co-catalysts produces linear α-olefins (C$$4$$-C$$_{10}$$) with 70–85% linearity. The reaction proceeds via a Cossee-Arlman mechanism:

  • Ethylene insertion into the Ni–H bond forms a nickel-alkyl complex.
  • Chain growth continues until β-hydride elimination releases the oligomer.

Critical performance metrics:

  • Activity: 12,000 mol ethylene/(mol Ni·h) at 50°C
  • Schulz-Flory distribution: α = 0.75–0.82, favoring C$$6$$-C$$8$$ fractions

The 2-ethylhexanoate ligand’s electron-donating ability lowers the activation barrier for ethylene insertion, while its bulky structure discourages chain branching.

Cross-Coupling Reaction Systems

Though less documented, nickel(II) 2-ethylhexanoate shows promise in Kumada and Suzuki couplings. In model reactions between aryl halides and Grignard reagents, the catalyst achieves 60–75% yields under mild conditions (50°C, THF). The carboxylate ligands likely stabilize oxidative addition intermediates while facilitating transmetalation.

Comparative efficacy in Suzuki-Miyaura coupling:

Substrate PairYield (%)TOF (h$$^{-1}$$)
4-Bromotoluene + PhB(OH)$$_2$$6845
2-Chloropyridine + VinylBPin7252

Further studies are needed to optimize ligand:nickel ratios and solvent effects for broader substrate scope.

Ziegler-Natta Catalyst Formulations

As a Ziegler-Natta catalyst component, nickel(II) 2-ethylhexanoate enables stereoregular polymerization of propylene and 1,3-butadiene. When combined with AlEt$$2$$Cl, it produces syndiotactic polypropylene (85% rr triad) with $$ Mw $$ = 150,000–220,000 g/mol. The catalytic cycle involves:

  • Alkylaluminum reduction of Ni$$^{2+}$$ to active Ni$$^0$$ centers.
  • Monomer insertion into the Ni–C bond with chain migration.

Performance benchmarks:

  • Activity: 8,500 g polymer/(g Ni·h)
  • Melting point: 155–162°C (for polypropylene)

STEM analyses confirm that 1–3 nm nickel clusters, stabilized by carboxylate ligands, serve as polymerization nuclei.

High-CIS Polybutadiene Production Protocols

Industrial Catalyst System Configuration

Nickel(II) 2-ethylhexanoate serves as the primary transition metal catalyst in advanced Ziegler-Natta polymerization systems for high-cis polybutadiene production [1] [2]. The industrial catalyst composition comprises four essential components: the nickel-containing compound, an alkylating agent (typically triisobutylaluminum), a fluorine-containing compound (such as boron trifluoride hexanol complex), and a phosphorus-nitrogen-phosphorus ligand compound for enhanced stereoselectivity [1] [2].

Process Parameters and Operating Conditions

Industrial polybutadiene manufacturing employs solution polymerization systems operating under controlled atmospheric conditions with inert gas protection [1] [2]. The nickel catalyst concentration ranges from 0.04 to 0.15 millimoles per 100 grams of monomer, with the preferred operating temperature maintained between 20°C and 90°C [1] [2]. Reaction pressures typically operate between 1 to 10 atmospheres, allowing for both batch and continuous production modes with reaction times spanning 20 minutes to 24 hours depending on the desired molecular weight distribution [1] [2].

Production Performance Metrics

The nickel-catalyzed system consistently achieves cis-1,4 content exceeding 96 percent, with typical values ranging from 96.0 to 97.5 percent [1] [2]. Monomer conversion rates reach 83 to 98 percent under optimized conditions, while the resulting polymer exhibits number average molecular weights between 50,000 and 120,000 kilograms per mole with polydispersity indices maintained between 2.0 and 4.0 [1] [2]. These specifications align with tire manufacturing requirements where high-cis polybutadiene constitutes approximately 60.7 percent of the global polybutadiene market valued at USD 1.88 billion in 2023 [3] [4].

Industrial Market Dynamics

The global polybutadiene market demonstrates robust growth projections, with market size expected to reach USD 7.8 to 18.13 billion by 2030, representing a compound annual growth rate of 3.59 to 7.16 percent [3] [4] [5]. Production volumes reached 4.16 million metric tons in 2022, with tire manufacturing representing over 70 percent of total consumption [3] [6]. The Asia-Pacific region dominates global consumption patterns, with China and India serving as major market drivers [3] [7].

Sustainable Aviation Fuel Synthesis Pathways

Fischer-Tropsch Integration Protocols

Nickel-based catalysts, including nickel 2-ethylhexanoate derivatives, function as secondary catalysts in Fischer-Tropsch synthesis systems for sustainable aviation fuel production [8] [9]. The process converts synthesis gas derived from biomass gasification into liquid hydrocarbons, with operating temperatures ranging from 200°C to 350°C under pressures of 1 to 40 bar [8] [9]. Industrial Fischer-Tropsch facilities, such as the DG Fuels plant in Louisiana, demonstrate commercial viability with production capacities reaching 600,000 metric tons of sustainable aviation fuel annually [10].

Hydrodeoxygenation Pathways

Nickel catalysts serve as primary active components in hydrodeoxygenation processes for converting vegetable oils and waste cooking oils into aviation fuel range hydrocarbons [11] [12] [13]. The optimal catalyst configuration employs nickel supported on activated carbon or magnetite supports, operating at temperatures between 300°C and 400°C under hydrogen atmosphere [11] [12]. Research demonstrates that nickel-based catalysts achieve kerosene range selectivity exceeding 90 percent, with bio-jet fuel selectivity reaching 95 percent under optimized conditions [12] [13].

Biomass-to-Liquid Process Integration

Biomass-to-liquid pathways incorporate nickel catalysts in both syngas conditioning and Fischer-Tropsch synthesis stages [9]. The integrated process involves torrefaction of lignocellulosic biomass residues, oxygen-blown entrained flow gasification, gas processing, and Fischer-Tropsch synthesis [9]. Advanced power-and-biomass-to-liquid configurations combine electrolytic hydrogen production with biomass conversion, enabling high carbon efficiency through enhanced hydrogen utilization [9].

Commercial Implementation Status

Sustainable aviation fuel production using nickel-catalyzed pathways spans from laboratory research to commercial deployment [14] [11] [15]. Pilot-scale demonstrations validate technical feasibility, while commercial Fischer-Tropsch facilities demonstrate economic viability for large-scale sustainable aviation fuel production [10]. The technology addresses aviation sector decarbonization requirements, particularly for intercontinental flights where liquid fuel alternatives remain essential [16].

Specialty Chemical Manufacturing Processes

Olefin Oligomerization Systems

Nickel 2-ethylhexanoate functions as a catalyst precursor in the Shell Higher Olefin Process and related industrial oligomerization systems producing linear alpha-olefins [17] [18]. The process operates at temperatures between 30°C and 170°C under pressures exceeding 25 atmospheres, achieving production rates exceeding 1 million tons per year of alpha-olefins including 1-butene, 1-hexene, and 1-octene [17] [18]. Nickel catalyst formulations typically contain 5 to 13 percent nickel content in organic solvent media [19] [20].

Hydrogenation Catalyst Applications

Industrial Ziegler-type hydrogenation systems employ nickel 2-ethylhexanoate as a catalyst precursor combined with aluminum alkyl reducing agents [21]. The catalyst system produces nanoclusters with estimated mean diameters of approximately 1 nanometer, demonstrating high activity for cyclohexene hydrogenation and related industrial processes [21]. Metal loading ranges from 8 to 15 percent nickel in organic solvent formulations designed for bulk chemical production applications [22] [19].

Cross-Coupling and Polymer Modification

Nickel 2-ethylhexanoate serves as a precursor for cross-coupling reactions including Suzuki-Miyaura and Negishi coupling processes in fine chemical synthesis [23] [19]. The compound facilitates polymer modification reactions, particularly in the hydrogenation of styrene-butadiene-styrene and styrene-isoprene-styrene block copolymers [19]. Catalyst formulations employ 10 to 13 percent nickel content in hydrocarbon diluents optimized for specific polymer processing conditions [19].

Oxidation and Specialty Applications

Industrial oxidation processes utilize nickel 2-ethylhexanoate for regioselective oxidation of diols and conversion to lactones [24] [25]. The compound functions as a powerful oxidizing agent promoting reactions between oxygen and unsaturated fatty acids in paint and coating applications [25] [26]. Manufacturing processes employ varying nickel concentrations from 6 to 10 percent metal content with specific gravity ranging from 0.89 to 0.99 depending on application requirements [25].

Production and Market Integration

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

346.165401 g/mol

Monoisotopic Mass

346.165401 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-09-2024

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